(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic compound. Heterocycles are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The benzo[d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The allyl group attached to the benzothiazole ring could potentially participate in allylic activation and substitution reactions .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo a variety of reactions, including cycloaddition reactions . The specific reactions would depend on the functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Benzo[d]thiazole derivatives generally have high oxidative stability .Scientific Research Applications
Antibacterial Applications
A series of novel sulfonamides, including compounds structurally related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide, have been synthesized and evaluated for their antibacterial activity. For instance, Rafiee Pour et al. (2019) developed sulfonamides containing a 2-amino-1,3-thiazole fragment, showing promising results against S. aureus and E. coli (Rafiee Pour et al., 2019). Similarly, Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides with significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Desai et al., 2013).
Antimicrobial Properties
Compounds with a thiazolyl benzamide scaffold have demonstrated robust antimicrobial properties. Krátký et al. (2012) designed and synthesized sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, showing significant antimicrobial activity against a variety of bacterial strains, including Mycobacterium tuberculosis (Krátký et al., 2012).
Anticancer Potential
Certain derivatives of thiazolyl benzamides have been investigated for their potential anticancer properties. Yılmaz et al. (2015) synthesized a series of indapamide derivatives and found that one compound in particular exhibited proapoptotic activity against melanoma cell lines, suggesting the potential of such compounds in cancer treatment (Yılmaz et al., 2015).
Antifungal and Antimicrobial Applications
The thiazole derivatives synthesized by Desai et al. (2013) were also tested for their antifungal properties, showing promising activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-butoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h4,6-11,14H,2-3,5,12-13H2,1H3,(H2,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKRCJGEUNBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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